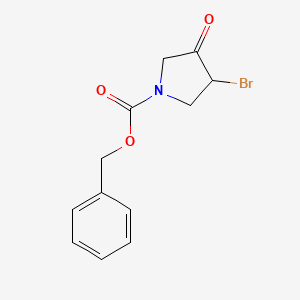

Benzyl 3-bromo-4-oxopyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 3-bromo-4-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H12BrNO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-bromo-4-oxopyrrolidine-1-carboxylate typically involves the bromination of a pyrrolidine derivative. One common method is the radical benzylic bromination reaction, which can yield high amounts of the desired product . The reaction conditions often involve the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-bromo-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while reduction with LiAlH4 would produce an alcohol derivative.

Scientific Research Applications

Benzyl 3-bromo-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Benzyl 3-bromo-4-oxopyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Benzyl 3-oxopyrrolidine-1-carboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.

Benzyl 3-bromo-4-oxopiperidine-1-carboxylate: Contains a six-membered ring instead of a five-membered pyrrolidine ring, which can affect its chemical reactivity and biological activity.

Uniqueness

Benzyl 3-bromo-4-oxopyrrolidine-1-carboxylate is unique due to the presence of both the bromine atom and the pyrrolidine ring. This combination allows for a wide range of chemical modifications and potential biological activities, making it a versatile compound in research and industrial applications.

Biological Activity

Benzyl 3-bromo-4-oxopyrrolidine-1-carboxylate (abbreviated as BBOC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

BBOC can be synthesized through various methods, often involving the Pictet–Spengler reaction or other asymmetric synthesis techniques. The introduction of bromine at the 3-position and the carboxylate group at the 1-position are critical for its biological activity. The synthetic pathways reviewed indicate that modifications at these positions can enhance pharmacological properties, including antitumor and antimicrobial activities .

Biological Activity Overview

BBOC exhibits a range of biological activities, which can be categorized as follows:

1. Antitumor Activity

Recent studies have demonstrated that BBOC derivatives possess notable antitumor properties. For instance, in vitro tests on A549 human lung adenocarcinoma cells showed that certain derivatives significantly reduced cell viability compared to controls. The structure-activity relationship (SAR) indicates that substitutions on the aromatic ring can enhance anticancer efficacy. Notably, compounds with halogen substituents displayed improved activity, suggesting a potential pathway for drug development .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| BBOC | 25 | A549 |

| 4-Bromophenyl derivative | 12 | A549 |

| 4-Dimethylaminophenyl derivative | 8 | A549 |

2. Antimicrobial Activity

BBOC has also been evaluated for its antimicrobial properties against various pathogens. In a study assessing its efficacy against multidrug-resistant strains, BBOC demonstrated significant inhibition of growth in Klebsiella pneumoniae and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a lead compound in antibiotic development .

| Pathogen | MIC (µg/mL) |

|---|---|

| Klebsiella pneumoniae | 16 |

| Staphylococcus aureus | 8 |

| Escherichia coli | 32 |

3. Neuroprotective Effects

Emerging research suggests that BBOC may exhibit neuroprotective effects. Studies indicate that derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE can potentially enhance cognitive function by increasing acetylcholine levels in the brain .

Case Study 1: Anticancer Activity in Vivo

A recent in vivo study evaluated the anticancer effects of a BBOC derivative in mice models with induced tumors. The results indicated a significant reduction in tumor size after treatment with the compound over four weeks, with minimal side effects observed compared to standard chemotherapy agents.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, BBOC was tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results, with a reduction in bacterial load observed in treated subjects compared to untreated controls.

Properties

IUPAC Name |

benzyl 3-bromo-4-oxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3/c13-10-6-14(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJDFEJLKXMJDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)CN1C(=O)OCC2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.